molecular formula C22H24Cl3N3 B13448454 bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride

bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride

Cat. No.: B13448454
M. Wt: 436.8 g/mol
InChI Key: SMZGXTVRMYECRG-UHFFFAOYSA-N
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Description

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or dichloromethane and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some indole derivatives are known to inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the indole ring, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H24Cl3N3

Molecular Weight

436.8 g/mol

IUPAC Name

2-(6-chloro-1-methylindol-3-yl)-N-[2-(6-chloro-1-methylindol-3-yl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H

InChI Key

SMZGXTVRMYECRG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CCNCCC3=CN(C4=C3C=CC(=C4)Cl)C.Cl

Origin of Product

United States

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